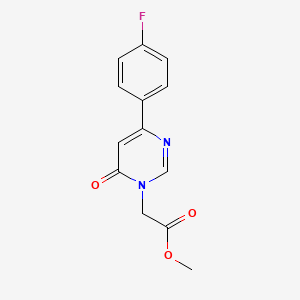

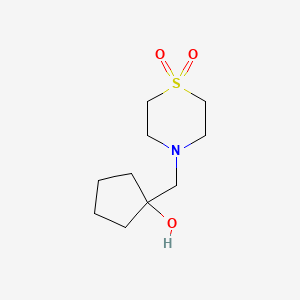

2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, likely including multicomponent reactions . One such reported method utilizes disulfonic acid imidazolium chloroaluminate as a heterogeneous catalyst for the one-pot condensation of aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . Further exploration of alternative synthetic routes is essential.

Applications De Recherche Scientifique

The compound is a derivative of 1,3,4-oxadiazole, a five-membered aromatic ring that is a significant pharmacophore in medicinal chemistry due to its diverse bioactivities. Research has shown that 1,3,4-oxadiazole derivatives exhibit a broad spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities. These compounds' ability to interact with different enzymes and receptors through numerous weak interactions makes them valuable in drug development.

Therapeutic Potential

1,3,4-Oxadiazole derivatives have been extensively studied for their therapeutic potential. For instance, these compounds have shown promise in treating various ailments due to their potent bioactivity profile. Their structural feature, which includes pyridine-type nitrogen atoms, aids in effective binding with biological systems, thus eliciting an array of bioactivities. This has spurred research into developing 1,3,4-oxadiazole-based derivatives as medicinal agents (Verma et al., 2019).

Synthetic Strategies and Applications

Significant research has been focused on exploring the synthetic strategies of 1,3,4-oxadiazole derivatives due to their promising applications in various fields. Advanced synthetic methodologies have facilitated the development of compounds with enhanced pharmacological activities. For example, the utilization of these derivatives in the synthesis of polymers, luminescence materials, and as electron-transporting materials demonstrates their versatility beyond pharmaceutical applications (Sharma et al., 2022).

Chemical and Biological Behavior

The chemical and biological behavior of 1,3,4-oxadiazole derivatives has been a subject of considerable interest. These compounds have been demonstrated to possess antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Recent publications highlight the ongoing research efforts to synthesize novel compounds containing oxadiazole rings and assess their activities, indicating a promising future for these derivatives in medicinal chemistry (Wang et al., 2022).

Propriétés

IUPAC Name |

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S2/c1-26-15-9-7-14(8-10-15)18-23-24-20(27-18)29-12-17(25)22-19-21-16(11-28-19)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIDMFWSDDESGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one](/img/structure/B2594133.png)

![tert-butyl (1S,7R)-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate](/img/structure/B2594138.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine](/img/structure/B2594142.png)